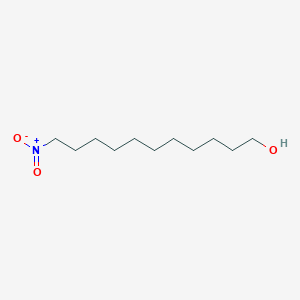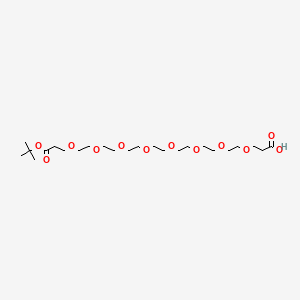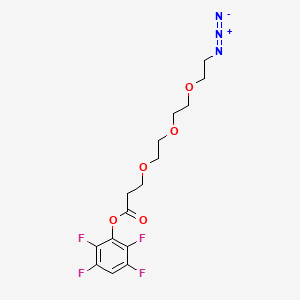
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that contains both pyrazine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole typically involves the reaction of pyrazine derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:
Cyclization Reactions: Starting from pyrazine-2-carboxylic acid and trifluoromethylhydrazine, cyclization can be induced under acidic or basic conditions to form the desired pyrazole ring.
Condensation Reactions: Pyrazine-2-carbaldehyde can be condensed with trifluoromethylhydrazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and condensation reactions, optimized for high yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under reflux conditions.
Major Products
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-methyl derivatives.
Substitution: Formation of halogenated pyrazine and pyrazole derivatives.
Scientific Research Applications
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes and modulation of signal transduction pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridines: Valued for their luminescent properties and versatility in various applications.
Uniqueness
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C8H5F3N4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyrazine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-3-5(14-15-7)6-4-12-1-2-13-6/h1-4H,(H,14,15) |
InChI Key |
ZYZHSFOVCXQDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)





![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
